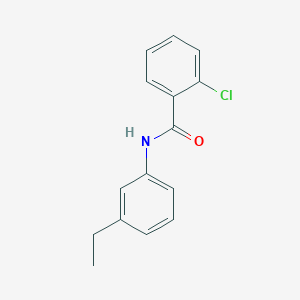

2-chloro-N-(3-ethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-(3-ethylphenyl)benzamide is a benzamide derivative characterized by a chlorine atom at the 2-position of the benzoyl ring and a 3-ethylphenyl group attached via an amide linkage. This structure confers unique physicochemical properties, such as moderate lipophilicity and electronic effects due to the electron-withdrawing chlorine and the alkyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-ethylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-ethyl aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-ethylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of N-(3-ethylphenyl)benzamide derivatives.

Reduction: Formation of 2-amino-N-(3-ethylphenyl)benzamide.

Oxidation: Formation of various oxidized benzamide derivatives.

Scientific Research Applications

2-chloro-N-(3-ethylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or analgesic agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl substituents on the benzamide ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares 2-chloro-N-(3-ethylphenyl)benzamide with key analogs, focusing on substituent effects, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

Substituent Effects on Lipophilicity :

- The 3-ethylphenyl group in the target compound likely increases lipophilicity compared to methyl or acetyl analogs, improving membrane permeability . Dual halogenation (e.g., 4-Cl-2-F in ) further amplifies this property, critical for blood-brain barrier penetration in CNS drug candidates.

Electronic and Steric Influences: Electron-withdrawing groups (Cl, F) enhance electrophilicity, favoring interactions with nucleophilic residues in proteins. The formyl group in facilitates covalent bonding, a mechanism absent in non-reactive alkyl/aryl substituents.

Biological Activity Trends :

- Halogen positioning : 3-Fluorophenyl analogs () exhibit distinct target selectivity compared to chloro-substituted derivatives, attributed to differences in van der Waals radii and hydrogen-bonding capabilities.

- Heterocyclic extensions : Compounds like show enhanced specificity for kinases or GPCRs due to pyridine/pyrimidine motifs, highlighting the role of auxiliary rings in target engagement.

Synthetic Complexity: Derivatives with heterocycles (e.g., thiazolo-pyridine in or pyridazinone in ) require multi-step syntheses, whereas simpler analogs (e.g., ) are more accessible for high-throughput screening.

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

2-chloro-N-(3-ethylphenyl)benzamide |

InChI |

InChI=1S/C15H14ClNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

XFZSTHROQVCYSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.